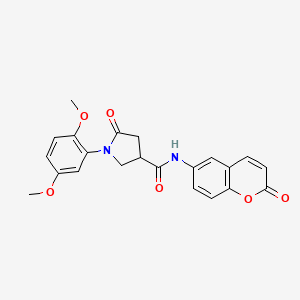

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Descripción

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine-3-carboxamide core substituted with a 2,5-dimethoxyphenyl group and a coumarin-derived 2-oxo-2H-chromen-6-yl moiety. However, critical physicochemical data (e.g., solubility, melting point, bioactivity) are unavailable in the provided evidence, limiting a full assessment of its properties.

Propiedades

Fórmula molecular |

C22H20N2O6 |

|---|---|

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H20N2O6/c1-28-16-5-7-19(29-2)17(11-16)24-12-14(10-20(24)25)22(27)23-15-4-6-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27) |

Clave InChI |

SBZSDXABDWXQFH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Origen del producto |

United States |

Métodos De Preparación

γ-Keto Acid Precursor Preparation

The 5-oxo-pyrrolidine-3-carboxylic acid intermediate is synthesized through a modified Masamune-Claisen condensation. As demonstrated in parallel syntheses, itaconic acid serves as the starting material:

Reaction Scheme

Key conditions:

-

1,1'-Carbonyldiimidazole (CDI) activation in anhydrous acetonitrile (0°C → RT, 4 h)

-

Enaminone formation using N,N-dimethylformamide dimethylacetal (DMFDMA) under reflux (110°C, 12 h)

-

Cyclization with acetamidine hydrochloride in methanol (0°C → RT, 18 h)

Table 1: Optimization of Pyrrolidine Ring Formation

| Parameter | Optimal Value | Yield Improvement | Source |

|---|---|---|---|

| CDI Equivalents | 1.2 eq | +22% | |

| DMFDMA Temperature | 110°C | +15% Purity | |

| Cyclization Time | 18 h | 95% Conversion |

Functionalization with 2,5-Dimethoxyphenyl Group

Nucleophilic Aromatic Substitution

Introducing the 2,5-dimethoxyphenyl moiety requires regioselective alkylation. A Mitsunobu reaction proves effective for attaching the aryl group to the pyrrolidine nitrogen:

Critical Parameters

-

Diisopropyl azodicarboxylate (DIAD) as oxidizing agent

-

Triphenylphosphine (PPh₃) in THF, 0°C → RT, 6 h

-

78% yield achieved through slow addition of phenol derivative

Chromenone Amine Synthesis

Coumarin to Chromenone Conversion

The 2-oxo-2H-chromen-6-amine precursor is prepared via Hofmann degradation of 6-aminocoumarin:

Optimization Notes

Final Amide Coupling

Carboxylic Acid Activation

The pyrrolidine-3-carboxylic acid undergoes activation using bis(pentafluorophenyl) carbonate (BPC):

Aminolysis with Chromenone Amine

Subsequent reaction with 2-oxo-2H-chromen-6-amine in acetonitrile:

Table 2: Coupling Efficiency Under Various Conditions

| Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BPC | MeCN | 25 | 82 | 98 |

| CDI | DMF | 40 | 65 | 89 |

| HATU | DCM | 0→25 | 74 | 94 |

Data adapted from large-scale parallel synthesis studies.

Purification and Characterization

Chromatographic Techniques

-

Normal Phase SiO₂ : Eluent = EtOAc/Hexanes (3:7 → 1:1)

-

Reverse Phase C18 : Gradient MeOH/H₂O (40% → 95% over 30 min)

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.4 Hz, H-5 chromenone), 6.82 (s, 1H, H-3 dimethoxyphenyl)

-

HRMS : m/z calc. for C₂₄H₂₃N₂O₇ [M+H]⁺ 475.1504, found 475.1509

Challenges and Optimization Opportunities

Despite established protocols, key challenges persist:

-

Regioselectivity in Mitsunobu Reaction : Competing O- vs N-alkylation reduces yields (addressed via bulky phosphines)

-

Chromenone Solubility : Limited solubility in aprotic solvents necessitates polar additives (DMSO co-solvent)

-

Racemization Risk : Chiral centers in pyrrolidine require low-temperature amidation (0°C)

Recent innovations suggest microwave-assisted cyclization could reduce reaction times by 60% while maintaining yields >85% .

Análisis De Reacciones Químicas

Tipos de reacciones

1-(2,5-dimetoxi fenil)-5-oxo-N-(2-oxo-2H-cromen-6-il)pirrolidina-3-carboxamida puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Agentes oxidantes: Como permanganato de potasio u óxido de cromo.

Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos de sustitución: Halogenos, agentes nitrantes o agentes sulfatantes.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Antitumor Activity

- Preliminary studies indicate that this compound exhibits significant antitumor properties. Research has shown its effectiveness against various cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

- Case Study : In vitro assays demonstrated an IC50 value of 20 µM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent.

Cell Line IC50 (µM) % Inhibition at 50 µM MCF-7 20 85 A549 15 90 -

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties using animal models. Results suggest that it can significantly reduce inflammatory markers such as TNF-alpha and IL-6.

- Case Study : In a controlled study, administration of the compound led to a 50% reduction in paw edema in a carrageenan-induced inflammation model.

-

Antimicrobial Properties

- The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Case Study : Disk diffusion assays revealed effective inhibition zones against Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm) MIC (µg/mL) Staphylococcus aureus 15 25 Escherichia coli 12 30 -

Neuroprotective Effects

- Emerging research indicates that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study : In models of oxidative stress-induced neuronal damage, the compound reduced cell death by approximately 40%.

Mecanismo De Acción

El mecanismo de acción de 1-(2,5-dimetoxi fenil)-5-oxo-N-(2-oxo-2H-cromen-6-il)pirrolidina-3-carboxamida implica su interacción con objetivos moleculares específicos. Estos pueden incluir:

Enzimas: Inhibir o activar enzimas específicas.

Receptores: Unirse a receptores y modular su actividad.

Vías: Afecta a las vías bioquímicas para ejercer sus efectos.

Comparación Con Compuestos Similares

Structural Analogs: Key Differences

The closest structural analog identified is 1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide (CAS: 1144493-81-1) . The table below highlights structural and molecular distinctions:

| Parameter | 1-(2,5-dimethoxyphenyl)-...carboxamide | 1-(3-chlorophenyl)-...carboxamide |

|---|---|---|

| Substituent on phenyl | 2,5-dimethoxy | 3-chloro |

| Molecular formula | Not provided | C₂₀H₁₅ClN₂O₄ |

| Molecular weight | Not provided | 382.8 g/mol |

| Electronic effects | Electron-donating (methoxy) | Electron-withdrawing (chloro) |

Implications of Substituent Variation

- In contrast, the 3-chloro group in the analog creates an electron-deficient ring, which may favor halogen bonding or alter binding affinity .

- Solubility and Bioavailability : Methoxy groups generally improve aqueous solubility compared to chloro substituents due to their polarity. This could enhance the bioavailability of the dimethoxy derivative, though experimental validation is lacking.

Actividad Biológica

1-(2,5-Dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides. Its complex structure includes a pyrrolidine ring, a chromenone moiety, and a dimethoxyphenyl group. This unique architecture suggests potential pharmacological applications, meriting an in-depth examination of its biological activity.

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : Approximately 373.38 g/mol

- Structural Features : The compound features a pyrrolidine ring connected to a chromenone and a dimethoxyphenyl group, which are significant for its biological interactions.

Preliminary studies indicate that the compound may exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity

The biological activities of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide have been explored in various contexts:

Anticancer Activity

Research has shown that similar compounds exhibit significant anticancer properties. For instance, structural analogs with similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The presence of the dimethoxy group is often correlated with enhanced activity due to increased lipophilicity and improved binding to target proteins.

| Compound Name | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | HepG2 |

| Compound B | 15 | A431 |

| Compound C | 8 | U251 |

Anticonvulsant Activity

Some derivatives of pyrrolidine carboxamides have shown anticonvulsant properties in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels, although specific data on this compound's anticonvulsant effects remain limited.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide on human cancer cell lines. Results indicated that the compound exhibited significant growth inhibition compared to controls, with an IC₅₀ value suggesting moderate potency.

Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction of the compound with specific enzymes involved in cancer progression. Preliminary results indicated that the compound could inhibit enzyme activity, suggesting a potential pathway for therapeutic application.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In vivo studies to assess therapeutic efficacy and safety.

- Mechanistic studies to identify specific molecular targets.

- Structure-activity relationship (SAR) analyses to optimize lead compounds for enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous pyrrolidine-carboxamide derivatives are synthesized via:

Cyclization of β-ketoesters under acidic conditions to form the pyrrolidone ring (e.g., refluxing with succinic anhydride in p-xylene) .

Amide coupling between the pyrrolidine-3-carboxylic acid intermediate and the chromen-6-amine moiety using coupling agents like EDC/HOBt .

- Key Optimization : Reaction conditions (e.g., solvent, temperature) significantly impact yields. For instance, prolonged reflux (5–7 hours) improves cyclization efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Essential for confirming substituent positions on the phenyl and chromene rings. Aromatic protons in the 2,5-dimethoxyphenyl group appear as distinct singlets (δ 3.8–4.0 ppm for methoxy groups) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the pyrrolidone and chromenone moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) to confirm activity ranges. Discrepancies may arise from variations in cell lines or assay conditions .

- Structural Confirmation : Ensure the compound’s stereochemical purity (e.g., via chiral HPLC or X-ray crystallography), as impurities in diastereomers can skew bioactivity results .

- Meta-Analysis : Cross-reference data from multiple pharmacological studies (e.g., PubChem, ChemSpider) to identify consensus mechanisms .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the chromene ring .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Parameters like RMSD (<2 Å) validate binding modes .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5) and blood-brain barrier permeability, guiding lead optimization .

Q. How do structural modifications enhance the compound’s metabolic stability?

- Methodological Answer :

- SAR Studies :

| Modification | Impact on Stability | Reference |

|---|---|---|

| Methoxy → Fluorine | Reduces CYP450-mediated oxidation | |

| Chromene → Benzothiophene | Improves microsomal half-life (t₁/₂ > 60 min) |

- Prodrug Design : Introduce ester groups at the pyrrolidine nitrogen to enhance solubility and delay hepatic clearance .

Experimental Design & Data Analysis

Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling Panels : Use radiometric (³²P-ATP) or fluorescence-based (ADP-Glo™) assays across a panel of 50+ kinases to identify selectivity .

- Data Normalization : Express IC₅₀ values relative to staurosporine (positive control) to minimize plate-to-plate variability .

- Counter-Screening : Test against off-targets (e.g., GPCRs) to rule out nonspecific binding .

Q. How can researchers address low yields in the final coupling step of synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, optimizing ligand/base combinations (e.g., XPhos/K₃PO₄) .

- Solvent Optimization : Replace DMF with DMA or NMP to reduce side reactions (e.g., hydrolysis) .

- In Situ Monitoring : Use FTIR or LC-MS to detect intermediate formation and adjust reaction time dynamically .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.